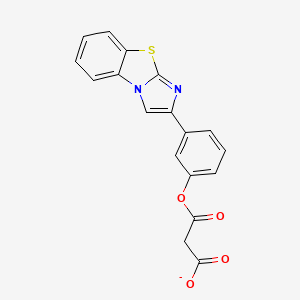
Propanedioic acid, mono(3-imidazo(2,1-b)benzothiazol-2-ylphenyl) ester
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Propandisäure, Mono(3-Imidazo[2,1-b]benzothiazol-2-ylphenyl)ester beinhaltet typischerweise die Kondensation von 2-Aminobenzothiazol mit verschiedenen substituierten Phenylessigsäuren unter sauren oder basischen Bedingungen. Die Reaktion wird häufig durch ein geeignetes Kondensationsmittel wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) katalysiert. Die Reaktionsmischung wird üblicherweise mehrere Stunden lang in einem geeigneten Lösungsmittel wie Dichlormethan oder Toluol unter Rückfluss erhitzt, um den gewünschten Ester zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme für die präzise Steuerung der Reaktionsparameter eingesetzt werden. Reinigungsschritte wie Umkristallisation oder Chromatographie werden verwendet, um das Endprodukt zu isolieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
Propandisäure, Mono(3-Imidazo[2,1-b]benzothiazol-2-ylphenyl)ester unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren oder Ketone führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Nukleophile: Amine, Alkohole.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen Carbonsäuren, Ketone, Alkohole, Amine, Amide und Ether.
Wissenschaftliche Forschungsanwendungen
Propandisäure, Mono(3-Imidazo[2,1-b]benzothiazol-2-ylphenyl)ester hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Transformationen verwendet.
Biologie: Untersucht auf sein Potenzial als antimikrobielles und Antikrebsmittel aufgrund seiner Fähigkeit, mit biologischen Makromolekülen zu interagieren.
Medizin: Für sein therapeutisches Potenzial bei der Behandlung von Krankheiten wie Tuberkulose und Krebs untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in bestimmten chemischen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Propandisäure, Mono(3-Imidazo[2,1-b]benzothiazol-2-ylphenyl)ester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es ist bekannt, dass die Verbindung bestimmte Enzyme und Rezeptoren hemmt, was zur Störung essentieller biologischer Prozesse führt. Beispielsweise wurde gezeigt, dass es das Enzym Pantothensynthetase in Mycobacterium tuberculosis hemmt und so die Synthese von lebenswichtigen Kofaktoren verhindert, die für das Wachstum von Bakterien erforderlich sind.
Eigenschaften
Molekularformel |
C18H11N2O4S- |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
3-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)-3-oxopropanoate |
InChI |
InChI=1S/C18H12N2O4S/c21-16(22)9-17(23)24-12-5-3-4-11(8-12)13-10-20-14-6-1-2-7-15(14)25-18(20)19-13/h1-8,10H,9H2,(H,21,22)/p-1 |
InChI-Schlüssel |
DNWBCBXQFVFCFB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC(=CC=C4)OC(=O)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, mono(3-imidazo(2,1-b)benzothiazol-2-ylphenyl) ester typically involves the condensation of 2-aminobenzothiazole with various substituted phenylacetic acids under acidic or basic conditions. The reaction is often catalyzed by a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction mixture is usually refluxed in an appropriate solvent like dichloromethane or toluene for several hours to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems for precise control of reaction parameters. Purification steps such as recrystallization or chromatography are used to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, mono(3-imidazo(2,1-b)benzothiazol-2-ylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, amides, and ethers .
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, mono(3-imidazo(2,1-b)benzothiazol-2-ylphenyl) ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism of action of propanedioic acid, mono(3-imidazo(2,1-b)benzothiazol-2-ylphenyl) ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of essential biological processes. For example, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby preventing the synthesis of vital cofactors required for bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Imidazo[2,1-b]benzothiazol-Derivate wie:
- Benzo[d]imidazo[2,1-b]thiazolcarboxamid-Derivate
- Imidazo[2,1-b]thiazoltriazol-Derivate
- N-alkylierte 2-Aminobenzo[d]oxazol-Derivate
Einzigartigkeit
Propandisäure, Mono(3-Imidazo[2,1-b]benzothiazol-2-ylphenyl)ester ist aufgrund seiner spezifischen Esterfunktionsgruppe einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen eine eindeutige chemische Reaktivität und biologische Aktivität verleiht.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


